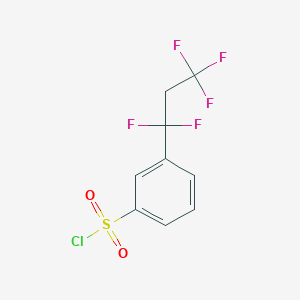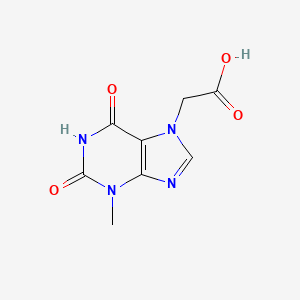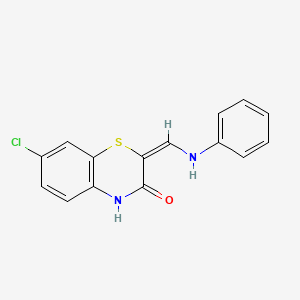
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one, commonly known as CABT, is a novel and versatile compound with a wide range of scientific applications. CABT is an organochlorine compound with an aromatic ring structure, which makes it highly stable and resistant to degradation. CABT has a unique structure that makes it highly reactive, making it an ideal candidate for use in various scientific research applications. CABT has been studied for its potential applications in biochemistry and physiology, and its potential for use in laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one involves the condensation of aniline with 2-chloro-6-nitrobenzothiazole followed by reduction and cyclization.
Starting Materials
Aniline, 2-chloro-6-nitrobenzothiazole, Sodium borohydride, Acetic acid, Sodium hydroxide, Ethanol
Reaction
Aniline is reacted with 2-chloro-6-nitrobenzothiazole in the presence of acetic acid to form (2-anilinophenyl)-(6-nitrobenzo[d]thiazol-2-yl)amine., Sodium borohydride is added to the reaction mixture to reduce the nitro group to an amino group, forming (2-anilinophenyl)-(6-amino-benzo[d]thiazol-2-yl)amine., The reaction mixture is then treated with sodium hydroxide and ethanol to cyclize the compound and form (2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one.
科学的研究の応用
CABT has a wide range of potential applications in scientific research. It has been studied for its potential use as a catalyst in organic synthesis, as a reagent for the synthesis of heterocycles, and as a fluorescent probe for the detection of various biomolecules. CABT has also been studied for its potential use as an antimicrobial agent, and as a dye for the detection of various enzymes.
作用機序
The mechanism of action of CABT is not yet fully understood. However, it is believed that CABT interacts with enzymes and other biomolecules through hydrogen bonding and electrostatic interactions. It is also believed that CABT may act as a free radical scavenger, which may explain its potential use as an antimicrobial agent.
生化学的および生理学的効果
The biochemical and physiological effects of CABT are not yet fully understood. However, CABT has been shown to have antimicrobial activity against a variety of bacteria, including E. coli and S. aureus. CABT has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of CABT for laboratory experiments is its stability and resistance to degradation. CABT is also highly reactive, making it an ideal candidate for use in various scientific research applications. However, CABT can be toxic if ingested, and its effects on humans are not yet fully understood. Therefore, it is important to exercise caution when handling CABT in the laboratory.
将来の方向性
The potential future directions for CABT research include further studies on its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and therapies. Additionally, further research could be conducted to explore the potential use of CABT as a catalyst in organic synthesis and as a reagent for the synthesis of heterocycles. Finally, CABT could be further studied for its potential use as a fluorescent probe for the detection of various biomolecules.
特性
IUPAC Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJQACTJIBTLB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Oxolan-3-yl)methoxy]acetonitrile](/img/structure/B2857387.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)
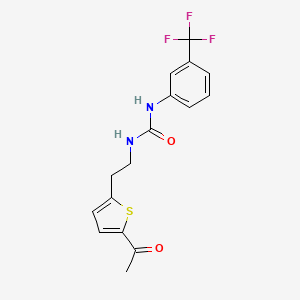
![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)
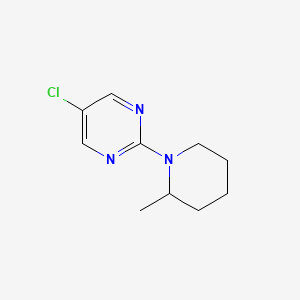
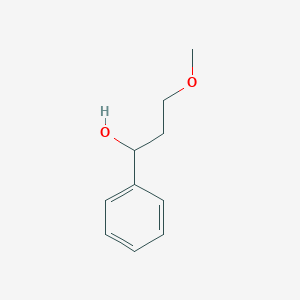
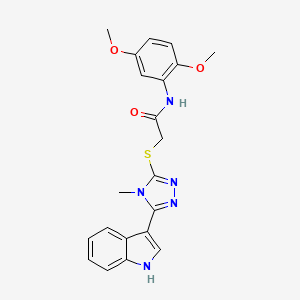
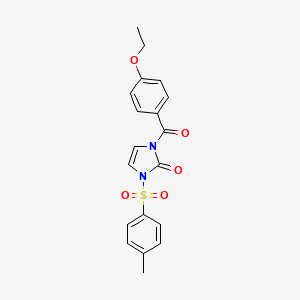
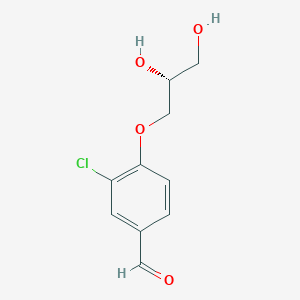
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
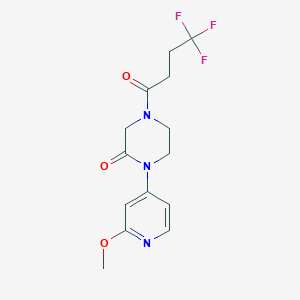
![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)
